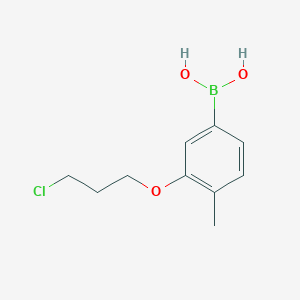

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid

Description

BenchChem offers high-quality (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3-chloropropoxy)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-8-3-4-9(11(13)14)7-10(8)15-6-2-5-12/h3-4,7,13-14H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQHMGVHZNYEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid CAS number

An In-Depth Technical Guide to (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid

Abstract

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid (CAS No. 1704066-88-5) is a specialized organoboron compound that serves as a critical building block in modern organic synthesis.[1][2] Its unique trifunctional structure, featuring a boronic acid moiety, a chlorinated alkyl ether, and a substituted phenyl ring, makes it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application in palladium-catalyzed cross-coupling reactions. It is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a technical understanding of this reagent's capabilities and handling.

Compound Identification and Physicochemical Properties

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1704066-88-5 | [1][2] |

| Molecular Formula | C10H14BClO3 | [1][2] |

| Molecular Weight | 228.48 g/mol | [1] |

| MDL Number | MFCD28384329 | [1][2] |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | 2-8°C, keep in a cool, dry place | [2][3] |

| SMILES | CC1=CC=C(B(O)O)C=C1OCCCCl | [1] |

Synthesis and Purification

The synthesis of substituted phenylboronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.[4][5] The following section details a representative, multi-step synthetic pathway for preparing (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-chloro-5-methylphenol:

-

Williamson Ether Synthesis: Reaction of 2-chloro-5-methylphenol with 1-bromo-3-chloropropane to form the chloropropoxy ether intermediate.

-

Borylation: Conversion of the aryl chloride to a Grignard reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the final boronic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Chloro-2-(3-chloropropoxy)-4-methylbenzene

-

To a solution of 2-chloro-5-methylphenol (1 equiv.) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (1.5 equiv.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-3-chloropropane (1.2 equiv.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting phenol is consumed.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the ether intermediate.

Step 2: Synthesis of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid

-

Under an inert argon atmosphere, prepare a Grignard reagent from the 1-chloro-2-(3-chloropropoxy)-4-methylbenzene intermediate (1 equiv.) and magnesium turnings (1.2 equiv.) in anhydrous THF.

-

In a separate flask, cool a solution of trimethyl borate (1.5 equiv.) in anhydrous THF to -78 °C.[4][5]

-

Slowly add the prepared Grignard reagent to the cooled borate solution, maintaining the temperature below -70 °C.[4]

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to afford the final product.[6]

Synthesis Workflow Diagram

Caption: A two-step workflow for the synthesis of the target boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of arylboronic acids is their participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[7][8] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate.[9]

Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst adds to the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki Coupling

This protocol provides a general method for coupling (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid with an aryl halide.[10]

Materials:

-

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid (1.2 equiv.)

-

Aryl halide (e.g., Aryl Bromide) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 equiv.)

-

Degassed solvent (e.g., Toluene/Water mixture, 4:1)

Procedure:

-

In a round-bottom flask, combine the aryl halide (1.0 mmol), (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid (1.2 mmol), and the base (2.0 mmol).

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.[10]

-

Add the palladium catalyst to the flask.

-

Introduce the degassed solvent system via syringe.

-

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.[10]

-

Monitor the reaction's progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and perform a standard aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[10]

Relevance in Drug Discovery

Boronic acids are increasingly important functional groups in medicinal chemistry.[11] The boron atom's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues in enzyme active sites, making boronic acid derivatives potent enzyme inhibitors.[12] Several boronic acid-containing drugs have been approved by the FDA, including Bortezomib (Velcade) for treating multiple myeloma and Vaborbactam, a β-lactamase inhibitor.[13][14]

Building blocks like (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid are valuable in drug discovery for several reasons:

-

Structural Diversity: They enable the rapid synthesis of novel biaryl compounds, which are common scaffolds in pharmaceuticals.[8]

-

Tunable Functionality: The chloropropoxy tail can be used for further chemical modification, allowing for the attachment of other pharmacophores or solubility-enhancing groups.

-

Modulation of Properties: The specific substitution pattern on the phenyl ring can influence the electronic and steric properties of the final molecule, impacting its binding affinity and pharmacokinetic profile.

Safety and Handling

While a specific safety data sheet for CAS 1704066-88-5 is not publicly detailed, information can be inferred from similar arylboronic acid compounds.[3][15][16][17]

| Hazard Category | GHS Classification (Typical for Arylboronic Acids) | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]

-

Wash hands thoroughly after handling.[3]

-

Minimize dust generation and accumulation.[3]

Storage:

-

Keep the container tightly closed in a cool, dry, and well-ventilated place.[15][18]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[15]

References

-

Seedion. (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid. [Link]

-

Callam, C. S., & Lowary, T. L. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

-

Oakwood Chemical. 3-Chloro-4-methylphenylboronic acid. [Link]

- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995.

-

NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023. [Link]

-

Chemik Co., Ltd. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]

- Das, B. C., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022.

-

ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. [Link]

-

Organic Syntheses. Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butoxycarbonylimines. [Link]

-

Al-Zoubi, R. M., et al. Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 2020. [Link]

- Vilas-Boas, M., et al.

-

ResearchGate. Examples and highlights of boron chemistry in drug discovery. [Link]

-

PubChem. 4-Acetylphenylboronic acid. [Link]

-

PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]

Sources

- 1. 1704066-88-5|(3-(3-chloropropoxy)-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 3. aksci.com [aksci.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid: Properties, Synthesis, and Core Applications

Abstract

This technical guide provides an in-depth analysis of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, a bifunctional building block of increasing importance in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a robust synthetic methodology with a rationale for key experimental choices, and detail its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile reagent in their discovery programs.

Introduction: The Strategic Value of Boronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions.[1][2] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, leverages these reagents to construct biaryl and heteroaryl scaffolds that are prevalent in a vast array of pharmaceuticals and functional materials.[3][4]

The subject of this guide, (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, is a particularly valuable derivative. Its design incorporates two distinct reactive handles:

-

The Boronic Acid Moiety: Serves as the nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of a C(sp²)–C(sp²) bond.[1]

-

The 3-Chloropropoxy Tail: Provides a reactive electrophilic site for subsequent nucleophilic substitution, allowing for facile linkage to other molecules or polymer backbones.

This dual functionality makes it a powerful tool for constructing complex molecular architectures, linkers for antibody-drug conjugates (ADCs), and functionalized polymers. This guide will provide the core technical knowledge required to effectively utilize this reagent.

Physicochemical and Structural Properties

A precise understanding of a reagent's properties is fundamental to its successful application. The key quantitative data for (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 228.48 g/mol | [5] |

| Molecular Formula | C₁₀H₁₄BClO₃ | [5] |

| CAS Number | 1704066-88-5 | [5] |

| MDL Number | MFCD28384329 | [5] |

| Storage Temperature | 2-8°C | [6] |

Note: Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration. This may be present in commercial samples and does not typically impede reactivity in cross-coupling reactions where aqueous bases are used.

Synthesis and Mechanistic Rationale

The synthesis of arylboronic acids is a well-established process, most commonly achieved via the reaction of an organometallic intermediate with a trialkyl borate ester.[7][8] The following workflow outlines a standard, reliable method for preparing the title compound from a suitable aryl bromide precursor.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of arylboronic acids via a Grignard intermediate.

Detailed Experimental Protocol

Materials:

-

1-Bromo-3-(3-chloropropoxy)-4-methylbenzene (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Iodine (1 crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (1.5 equiv)

-

Hydrochloric acid (e.g., 3M aqueous solution)

-

Diethylether or Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

Rationale: This step converts the inert aryl bromide into a highly nucleophilic organomagnesium species.

-

To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings.

-

Add a small crystal of iodine. A gentle warming may be required to see the characteristic brown vapor, which activates the magnesium surface.

-

Dissolve the aryl bromide in anhydrous THF and add a small portion to the flask. An exothermic reaction should initiate.

-

Once the reaction begins, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure full conversion.

-

-

Borylation:

-

Rationale: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the trimethyl borate. This step must be performed at very low temperatures (-78 °C) to prevent undesired side reactions, such as the addition of multiple Grignard reagents to the borate.

-

In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold borate solution via cannula or dropping funnel.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

-

Hydrolysis and Workup:

-

Rationale: Aqueous acid hydrolyzes the intermediate boronate ester to the final boronic acid product and quenches any remaining Grignard reagent.

-

Cool the reaction mixture in an ice bath and slowly quench by adding 3M HCl until the solution is acidic (pH ~2-3).

-

Stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Rationale: Recrystallization or trituration is typically sufficient to remove impurities.

-

The crude solid can often be purified by trituration with a non-polar solvent like hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is its use in the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction creates a C-C bond between our boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) species.[9][10]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

Aryl or Heteroaryl Halide (e.g., R¹-Br) (1.0 equiv)

-

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid (1.2–1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)[3]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[3]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[3]

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide, (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, and the base.

-

Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times. This is critical as oxygen can deactivate the palladium catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

-

General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

-

Health Hazards: Boronic acids can cause skin and serious eye irritation.[11] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool (2-8°C), dry place in a tightly sealed container to prevent degradation and anhydride formation.[6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[12]

Conclusion

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is a highly versatile and valuable synthetic intermediate. Its bifunctional nature, combining the robust reactivity of a boronic acid in Suzuki-Miyaura couplings with an alkyl chloride handle for subsequent functionalization, provides a streamlined approach to complex molecule synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for chemists to confidently and effectively incorporate this reagent into their research and development programs, accelerating the discovery of new medicines and materials.

References

- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Benchchem.

- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. ACS Publications.

- (3-(3-chloropropoxy)-4-methylphenyl)boronic acid. BLDpharm.

- Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a. ResearchGate.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Suzuki–Miyaura coupling of arylboronic acids to gold(iii). National Institutes of Health (NIH).

- 3-Chloro-4-methylphenylboronic acid.

- (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid. Seedion.

- 3-Chloro-4-methylphenylboronic acid 175883-63-3. Sigma-Aldrich.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.

- Organic Syntheses Procedure. Organic Syntheses.

- Synthesis routes of 3-Chlorophenyl boronic acid. Benchchem.

- Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate.

- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

- 3-chloro-4-methylphenylboronic acid, 97%. Thermo Scientific.

- (4-Fluoro-3-methylphenyl)boronic acid. PubChem.

- 3-Chlorophenylboronic acid synthesis. ChemicalBook.

- SAFETY DATA SHEET. Sigma-Aldrich.

- 3-Methylphenylboronic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 1704066-88-5|(3-(3-chloropropoxy)-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Methylphenylboronic Acid | 17933-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, a versatile building block in modern organic synthesis. This document is intended to serve as a technical resource for researchers and professionals in drug discovery and materials science, offering insights into its characteristics, handling, and applications.

Introduction: A Versatile Reagent in Modern Synthesis

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid belongs to the extensive family of arylboronic acids, which are indispensable reagents in synthetic organic chemistry. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The unique structural features of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, namely the boronic acid moiety for cross-coupling, a substituted phenyl ring, and a reactive chloropropoxy chain, make it a valuable intermediate for introducing tailored functionalities into target molecules.

Physicochemical Properties

Precise experimental data for the physical properties of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is not extensively documented in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be summarized.

| Property | Value | Source/Comment |

| CAS Number | 1704066-88-5 | [1][2] |

| Molecular Formula | C₁₀H₁₄BClO₃ | [1][2] |

| Molecular Weight | 228.48 g/mol | [1][2] |

| Appearance | Predicted to be a white to off-white solid. | Based on common appearance of arylboronic acids. |

| Melting Point | Not experimentally determined. Expected to be a solid at room temperature. | For comparison, 3-Chloro-4-methylphenylboronic acid has a melting point of 228-232 °C. The larger substituent may alter this value. |

| Boiling Point | Not experimentally determined. Predicted to be high and likely to decompose upon heating. | A fluorinated analog, (3-(3-fluoropropoxy)-4-Methylphenyl)boronic acid, has a predicted boiling point of 364.0±52.0 °C. |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General solubility profile for arylboronic acids. |

| Storage | 2-8°C, under a dry, inert atmosphere. | [2] Boronic acids can be sensitive to moisture and air. |

Spectral Data (Predicted)

¹H NMR (Predicted):

-

Aromatic Protons (Ar-H): Signals expected in the range of 7.0-7.8 ppm. The substitution pattern will lead to a specific splitting pattern.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, typically in the range of 4.5-8.5 ppm, which can exchange with D₂O.

-

Methyl Protons (-CH₃): A singlet expected around 2.2-2.5 ppm.

-

Propoxy Chain Protons (-OCH₂CH₂CH₂Cl): Three distinct multiplets are expected for the methylene groups, likely in the ranges of 4.0-4.2 ppm (Ar-O-CH₂-), 2.1-2.3 ppm (-CH₂-), and 3.7-3.9 ppm (-CH₂-Cl).

¹³C NMR (Predicted):

-

Aromatic Carbons: Signals expected in the range of 110-160 ppm. The carbon attached to the boron atom may show a broad signal or be difficult to observe.

-

Methyl Carbon (-CH₃): A signal expected around 15-20 ppm.

-

Propoxy Chain Carbons (-OCH₂CH₂CH₂Cl): Signals expected around 65-70 ppm (Ar-O-CH₂-), 30-35 ppm (-CH₂-), and 40-45 ppm (-CH₂-Cl).

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch (boronic acid): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

B-O Stretch: A strong band around 1350 cm⁻¹.

-

C-O Stretch (ether): A signal in the region of 1200-1250 cm⁻¹.

-

C-Cl Stretch: A signal in the range of 600-800 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is not widely available, general safety precautions for substituted phenylboronic acids should be followed.

-

General Hazards: Phenylboronic acids are generally considered to be of low to moderate toxicity. However, they can be irritating to the eyes, skin, and respiratory tract.[4][5][6][7][8] Harmful if swallowed.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are recommended.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.[2]

-

As boronic acids can undergo dehydration to form boroxines, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the boronic acid and an organic halide or triflate, enabling the synthesis of a wide variety of biaryl compounds and other complex molecules.

The presence of the 3-chloropropoxy side chain offers a reactive handle for further synthetic transformations after the cross-coupling reaction. For instance, the terminal chloride can be displaced by various nucleophiles to introduce additional functional groups, making this reagent particularly useful in the synthesis of pharmaceutical intermediates and functional materials.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid. The specific conditions may require optimization based on the coupling partner.

Materials:

-

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is a valuable and versatile building block for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the potential for further functionalization of its chloropropoxy side chain, makes it an attractive reagent for the synthesis of complex molecules in the pharmaceutical and materials science industries. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its predicted properties, safe handling procedures, and a representative application protocol to aid researchers in its effective utilization.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]

-

Chemdox. (2025). Safety Data Sheet: Phenyl boronic acid-d5. [Link]

-

PubChem. (n.d.). Tolylboronic acid. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

-

Organic Syntheses. (n.d.). A Novel and Efficient Synthesis of N-Boc-Protected Diaryl Methanamines. [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]

-

Seedion. (n.d.). (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid. [Link]

-

ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. [Link]

-

ResearchGate. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. [Link]

-

PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 1704066-88-5|(3-(3-chloropropoxy)-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. carlroth.com [carlroth.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. sds.chemdox.com [sds.chemdox.com]

An In-depth Technical Guide to the Synthesis of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid

This guide provides a comprehensive overview of a robust and efficient synthesis route for (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to ensure successful and reproducible outcomes.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex organic molecules, including a vast array of pharmaceuticals and advanced materials. The title compound, (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, is a bifunctional reagent of significant interest. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the 3-chloropropoxy side chain offers a reactive site for further molecular elaboration, making it a valuable intermediate in the synthesis of diverse molecular architectures.

Strategic Approach to the Synthesis

The synthesis of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is most effectively achieved through a convergent two-step sequence. This strategy begins with the preparation of a key intermediate, 3-hydroxy-4-methylphenylboronic acid, followed by the introduction of the 3-chloropropoxy side chain via a Williamson ether synthesis. This approach allows for the late-stage introduction of the reactive side chain, minimizing potential complications during the initial boronic acid synthesis.

Caption: Overall synthetic strategy for the target molecule.

Part 1: Synthesis of 3-Hydroxy-4-methylphenylboronic acid

The initial step focuses on the synthesis of the pivotal intermediate, 3-hydroxy-4-methylphenylboronic acid. A common and effective method for this transformation is the borylation of an aryl halide, in this case, 3-bromo-4-methylphenol, via an organometallic intermediate.

Reaction Mechanism: From Aryl Halide to Boronic Acid

The conversion of 3-bromo-4-methylphenol to 3-hydroxy-4-methylphenylboronic acid typically proceeds through the formation of an organolithium or Grignard reagent. The process begins with a halogen-metal exchange or insertion, followed by nucleophilic attack of the resulting organometallic species on a trialkyl borate. Subsequent acidic workup hydrolyzes the borate ester to yield the desired boronic acid.[1][2]

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid

This protocol is based on general procedures for the Williamson ether synthesis involving phenols. [3][4] Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Hydroxy-4-methylphenylboronic acid | 151.95 | 15.2 g | 0.1 |

| 1-Bromo-3-chloropropane | 157.44 | 17.3 g (11.8 mL) | 0.11 |

| Potassium carbonate, anhydrous | 138.21 | 20.7 g | 0.15 |

| Acetone | - | 250 mL | - |

| Ethyl acetate | - | 150 mL | - |

| Water | - | 100 mL | - |

| Saturated brine solution | - | 50 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-hydroxy-4-methylphenylboronic acid (15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

-

Alkylation: To the stirred suspension, add 1-bromo-3-chloropropane (17.3 g, 0.11 mol). Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with saturated brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: The crude (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a white to off-white solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

-

1H NMR (400 MHz, CDCl3): δ 8.0-7.8 (m, 2H, Ar-H ortho to B(OH)2), 7.2-7.0 (m, 1H, Ar-H), 4.15 (t, J = 5.8 Hz, 2H, -OCH2-), 3.75 (t, J = 6.4 Hz, 2H, -CH2Cl), 2.30 (s, 3H, Ar-CH3), 2.25-2.15 (m, 2H, -OCH2CH 2CH2Cl).

-

13C NMR (100 MHz, CDCl3): δ 158.0, 136.0, 132.5, 130.0, 125.0, 115.0, 65.0, 41.5, 32.0, 16.0. (Note: The carbon atom attached to the boron may not be observed or may be broad). [5][6][7]* Mass Spectrometry (ESI+): m/z calculated for C10H14BClO3 [M+H]+: 229.07.

Applications in Suzuki-Miyaura Cross-Coupling

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions. The presence of the chloroalkyl chain allows for post-coupling modifications, expanding its synthetic utility.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equiv).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid. By understanding the underlying chemical principles of each step, from the initial borylation to the final Williamson ether synthesis, researchers can confidently produce this valuable building block for a wide range of applications in drug discovery and materials science. The self-validating nature of the described protocols, grounded in well-established organic chemistry principles, ensures a high probability of success for scientists with a foundational understanding of synthetic techniques.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis Lab Report. (n.d.). Eastern Kentucky University. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Williamson Synthesis Lab Report. (n.d.). Scribd. [Link]

-

Yoshida, H., Fukushima, H., & Ohshita, J. (2013). Generation of Arynes via Ate Complexes of Arylboronic Esters with an ortho-Leaving Group. Organic Letters, 15(21), 5590–5593. [Link]

-

Durka, K., Luliński, S., Smętek, J., & Woźniak, K. (2018). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... [Image]. ResearchGate. [Link]

- CN111072698A - Preparation method of hydroxyphenylboronic acid. (2020).

-

Patalano, A. (2020, April 20). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (n.d.). The Hartwig Group. [Link]

-

Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

- WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (2013).

- US6218564B1 - Process for the preparation of substituted aromatic compounds. (2001).

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).

-

3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses Procedure. [Link]

-

3-Bromo-4-methylphenol. (n.d.). PubChem. [Link]

- JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines. (2002).

-

4-Bromo-3-methylphenol, 98%. (n.d.). Ottokemi. [Link]

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids. (2002).

-

Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. (2022). Molecules, 27(15), 4933. [Link]

-

Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... (n.d.). ResearchGate. [Link]

-

4-Methoxyphenylboronic acid. (n.d.). SpectraBase. [Link]

Sources

- 1. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 2. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. scribd.com [scribd.com]

- 5. rsc.org [rsc.org]

- 6. Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is a specialized organic building block that is gaining traction in the field of medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid moiety, a flexible chloropropoxy linker, and a substituted phenyl ring, makes it a versatile reagent for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis pathway, and its significant applications, particularly in the construction of novel therapeutics through Suzuki-Miyaura cross-coupling reactions. Emphasis is placed on the practical utility of this compound for professionals engaged in drug discovery and development, offering insights into its reactivity and potential as a key intermediate in the synthesis of biologically active molecules.

Introduction: The Emerging Role of Functionalized Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] The pioneering work on palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, has elevated arylboronic acids to a class of essential reagents for the formation of carbon-carbon bonds.[3] This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the relatively low toxicity of boron-containing reagents have contributed to its widespread adoption.[4]

Beyond their utility as synthetic intermediates, the boronic acid functional group itself has been identified as a key pharmacophore in a number of approved drugs.[2] The first-in-class proteasome inhibitor, Bortezomib (Velcade®), validated the potential of boronic acids in drug design, paving the way for other boron-containing therapeutics like Ixazomib and Vaborbactam.[2] The boron atom's ability to form reversible covalent bonds with biological nucleophiles, such as the active site serine or threonine residues of enzymes, offers a unique mechanism of action for targeted therapies.[2]

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid (CAS No: 1704066-88-5) is a prime example of a new generation of functionalized boronic acids designed for specific applications in drug discovery. Its structure is not merely a scaffold for C-C bond formation but also incorporates a reactive chloropropoxy tail, which can serve as a handle for further derivatization or as a linker to other molecular fragments. This dual functionality allows for the rapid construction of diverse chemical libraries and the exploration of structure-activity relationships (SAR) in drug development programs.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is crucial for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1704066-88-5 | [4] |

| Molecular Formula | C10H14BClO3 | [4] |

| Molecular Weight | 228.48 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Limited solubility in water. | General knowledge |

| Storage | Store in a cool, dry place away from moisture and oxidizing agents. Refrigeration is recommended for long-term storage. | [4] |

The key structural features of this molecule are:

-

Arylboronic Acid: This group is the reactive center for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl structures.

-

Chloropropoxy Group: The three-carbon linker provides flexibility and spacing, while the terminal chloride is a versatile functional group for nucleophilic substitution reactions.

-

Methyl Group: The methyl substituent on the phenyl ring can influence the electronic properties and steric hindrance around the boronic acid, potentially affecting its reactivity in coupling reactions.

Synthesis of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid: A Plausible Synthetic Pathway

While specific proprietary synthesis methods may exist, a scientifically sound and plausible multi-step synthesis can be proposed based on established organic chemistry principles. This pathway starts from a readily available precursor and involves two key transformations: etherification and borylation.

Step 1: Williamson Ether Synthesis

The synthesis commences with the etherification of 3-hydroxy-4-methylphenylboronic acid with 1-bromo-3-chloropropane. This reaction, a variation of the classic Williamson ether synthesis, forms the desired ether linkage.

Protocol:

-

To a solution of 3-hydroxy-4-methylphenylboronic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromo-3-chloropropane (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid.

Causality behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group. An excess is used to ensure complete deprotonation.

-

Temperature: Heating the reaction increases the rate of the SN2 reaction, which can be sluggish at room temperature.

Alternative Step 2: Borylation of a Precursor

An alternative approach involves the borylation of a pre-functionalized aromatic ring. This method is particularly useful if the corresponding aryl halide is more readily available.

Protocol:

-

Dissolve 1-bromo-3-(3-chloropropoxy)-4-methylbenzene (1.0 eq) and bis(pinacolato)diboron (1.1 eq) in a suitable solvent such as dioxane or toluene.

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium acetate (KOAc).

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid.

-

Purify the final product by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

Catalyst and Ligand: Pd(dppf)Cl₂ is a robust catalyst for Miyaura borylation reactions, known for its efficiency and functional group tolerance.

-

Boron Source: Bis(pinacolato)diboron is a stable and easy-to-handle source of boron for the borylation reaction.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, performing the reaction under an inert atmosphere is crucial to prevent catalyst degradation.

Caption: Plausible synthetic pathways to the target molecule.

Applications in Drug Discovery: A Versatile Building Block

The primary application of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid in drug discovery is as a key intermediate in the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction.[5]

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or pseudohalide).[3] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid (1.0-1.5 eq), the aryl/vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, which can be a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Degas the reaction mixture thoroughly.

-

Heat the mixture with stirring to the appropriate temperature (typically 80-120 °C) until the starting material is consumed.

-

Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography or recrystallization.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Post-Coupling Derivatization

A key advantage of using (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is the presence of the chloropropoxy side chain. After the Suzuki coupling has been performed to construct the core biaryl structure, the terminal chloride can be displaced by a variety of nucleophiles. This allows for the introduction of additional functional groups and the exploration of a wider chemical space.

Potential Nucleophiles for Derivatization:

-

Amines: Primary and secondary amines can displace the chloride to form secondary and tertiary amines, respectively. This is a common strategy for introducing basic centers to improve solubility or target specific receptors.

-

Thiols: Thiols can react to form thioethers.

-

Azides: Sodium azide can be used to introduce an azide group, which can then be reduced to a primary amine or used in "click" chemistry reactions.

-

Cyanides: Cyanide ions can displace the chloride to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

This two-stage synthetic strategy (coupling followed by derivatization) is highly efficient for generating libraries of related compounds for high-throughput screening in drug discovery campaigns.

Caption: Workflow for synthesis and derivatization.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its ability to participate in robust Suzuki-Miyaura cross-coupling reactions, combined with the potential for post-coupling derivatization of its chloropropoxy side chain, makes it an ideal tool for the synthesis of novel and complex molecular entities. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the quest for new and effective therapeutics.

References

-

Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Nagashima, Y., Takita, R., Yoshida, K., Hirano, K., & Uchiyama, M. (2013). Design, generation, and synthetic application of borylzincate: borylation of aryl halides and borylzincation of benzynes/terminal alkyne. Journal of the American Chemical Society, 135(50), 18730–18733.

- Plescia, J., & Moitessier, N. (2020). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. European Journal of Medicinal Chemistry, 197, 112338.

- Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Borylation of C-H Bonds. In Boronic Acids (pp. 101-122). Wiley-VCH Verlag GmbH & Co. KGaA.

- Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. (2022). RSC Advances, 12(54), 35249–35255.

- Kinder, D. H., & Elslager, E. F. (1995). U.S. Patent No. 5,780,454. Washington, DC: U.S.

- Hall, D. G. (2024). U.S. Patent No. 12,065,456. Washington, DC: U.S.

- Boronic acid derivatives and therapeutic uses thereof. (2020). EP3145936B1.

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2016). CN103951688B.

- Silva, F., et al. (2020).

- Zhu, J. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett, 2009(3), 465-468.

-

Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Hirai, H., Nakajima, K., et al. (2015). One-Step Borylation of 1,3-Diaryloxybenzenes Towards Efficient Materials for Organic Light-Emitting Diodes.

- Catalytic acceptorless dehydrogenative borylation of styrenes enabled by a molecularly defined manganese complex. (2023). Chemical Science, 14(25), 6825–6832.

-

3-Methoxy-4-methylphenylboronic acid. (n.d.). Oakwood Chemical. Retrieved from [Link]

- Process for producing phenylboronic acids and triphenylboroxines. (2002). JP2002047292A.

- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling and Application of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid

Introduction: The Utility and Intrinsic Hazards of a Versatile Building Block

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, a member of the widely utilized organoboron family, is a key intermediate in modern synthetic chemistry. Its structural features, particularly the boronic acid moiety, make it an indispensable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] This reactivity is fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1] While its synthetic utility is significant, the safe and effective use of this compound hinges on a thorough understanding of its potential hazards and the implementation of rigorous handling protocols.

This guide provides a comprehensive overview of the safety and handling considerations for (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid. Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this exact compound (CAS No. 1704066-88-5), this document synthesizes data from structurally analogous compounds, such as 4-methylphenylboronic acid and 3-chloro-4-methylphenylboronic acid, alongside established principles for handling organoboron reagents.[3][4][5] It is imperative that laboratory personnel supplement this guide with a careful review of any available supplier-specific SDS and adhere to their institution's chemical hygiene plan.

Section 1: Hazard Identification and Classification

Based on data from closely related phenylboronic acid derivatives, (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid should be treated as a hazardous substance. The primary hazards are associated with its irritant properties and potential for respiratory tract irritation.

GHS Classification (Anticipated)

The Globally Harmonized System (GHS) classification, extrapolated from analogous compounds, is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[3][4] |

Signal Word: Warning

Hazard Pictograms:

Toxicological Profile: Understanding the Risks

The toxicological properties of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid have not been exhaustively studied. However, the boronic acid functional group and the aromatic core present known hazards.

-

Dermal and Ocular Irritation: Direct contact with the solid compound or its solutions can cause significant irritation to the skin and eyes.[3][4] Symptoms of skin contact may include redness, itching, and inflammation.[3] Eye contact can result in pain, redness, and potential damage to the cornea.[3]

-

Respiratory Irritation: Inhalation of dusts or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[3][4]

-

Potential for Mutagenicity: It is crucial to note that some boronic acids have been identified as a novel class of bacterial mutagens in the Ames test.[6][7][8] The proposed mechanism involves the oxygen-mediated oxidation of the boronic acid to generate organic radicals.[6][7] While the mutagenic potential of this specific compound is unknown, this inherent risk for the chemical class necessitates stringent measures to prevent exposure.

Section 2: Comprehensive Protocols for Safe Handling and Storage

A proactive approach to safety through established handling procedures and appropriate storage is paramount to minimizing risk.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dusts or aerosols.[9]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.[3][10]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A comprehensive PPE regimen is mandatory for all personnel handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[3]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[11] It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[9]

-

Skin and Body Protection: A laboratory coat must be worn to protect street clothing and skin.[11]

-

Respiratory Protection: If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[12]

Safe Handling and Hygiene Practices

-

Avoid all direct contact with the skin, eyes, and clothing.[3]

-

Do not breathe dust or aerosols.[9]

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9]

-

Do not eat, drink, or smoke in laboratory areas.[9]

-

Minimize dust generation during handling.[3]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

The compound may be hygroscopic; storage in a desiccator may be beneficial.[9]

Section 3: Emergency and First-Aid Procedures

Prompt and correct response to an exposure is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[3][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |

Section 4: Accidental Release and Waste Disposal

Spill Response

In the event of a spill:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 2.2.

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9]

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

All materials used for cleanup should be treated as hazardous waste.[13]

Waste Disposal

-

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[13]

-

Dispose of unused material and its container at an approved waste disposal facility.[3]

-

Do not dispose of down the drain unless specifically permitted by local regulations for neutralized, dilute aqueous solutions of boronic acids.[14][15] Solid waste should never be put down the sink.[15]

Section 5: Application Protocol: Suzuki-Miyaura Coupling with Integrated Safety

The Suzuki-Miyaura coupling is a primary application of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid.[2][16] The following is a generalized protocol that highlights critical safety checkpoints.

Workflow Diagram

Caption: Suzuki-Miyaura Coupling Workflow with Safety Checkpoints.

Step-by-Step Methodology

-

Reagent Preparation (in Fume Hood):

-

Safety Causality: Weighing solid reagents can generate dust. Performing this in a fume hood prevents inhalation.[9]

-

Don appropriate PPE (goggles, lab coat, nitrile gloves).

-

Weigh (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄) in separate containers.[17]

-

-

Solvent Preparation:

-

Safety Causality: Many organic solvents are flammable and volatile. Degassing procedures can involve pressure changes.

-

Prepare and degas the reaction solvent (e.g., a mixture of toluene and water, or THF/water) by sparging with an inert gas (N₂ or Ar) for 30 minutes.[17]

-

-

Reaction Assembly:

-

Safety Causality: The reaction is typically air-sensitive. An inert atmosphere prevents oxidation of the catalyst and reagents.

-

Assemble a dry, multi-necked flask equipped with a condenser, magnetic stir bar, and an inert gas inlet.

-

-

Charging the Flask:

-

Add the weighed solids to the reaction flask under a positive pressure of inert gas.

-

-

Solvent Addition and Reaction Initiation:

-

Safety Causality: Using a syringe to transfer liquids minimizes the risk of spills and exposure.

-

Add the degassed solvent(s) to the flask via syringe.

-

Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

-

-

Reaction Monitoring and Workup:

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Once complete, cool the reaction to room temperature.

-

Safety Causality: The workup involves quenching the reaction and extractions, which can generate waste streams that need proper segregation.

-

Carefully quench the reaction by adding water.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

-

Purification and Waste Segregation:

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

-

Safety Causality: Proper segregation of waste is crucial for safe disposal.

-

Collect aqueous waste, organic solvent waste, and solid waste (e.g., silica gel) in separate, clearly labeled hazardous waste containers.[18]

-

Conclusion

(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is a valuable tool for synthetic chemists, but its safe use demands a disciplined and informed approach. By understanding its potential hazards, diligently employing engineering controls and personal protective equipment, and adhering to established safe handling and emergency protocols, researchers can effectively mitigate risks. The principles of causality in experimental design—understanding why a safety procedure is in place—are fundamental to building a robust safety culture in any research or development setting. This guide serves as a foundational resource, but it is the responsibility of every scientist to seek out the most current safety information and apply it rigorously in their work.

References

-

PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Retrieved from [Link]

-

ACS Publications. (n.d.). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Retrieved from [Link]

-

Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

-

ResearchGate. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Retrieved from [Link]

-

PubMed. (2011). Boronic acids-a novel class of bacterial mutagen. Retrieved from [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Sustainability Exchange. (n.d.). Northumbria University – Safe Disposal of Chemical Waste. Retrieved from [Link]

-

P2 InfoHouse. (2005). Laboratory Waste Management Guide. Retrieved from [Link]

-

Angene Chemical. (2024). 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester - SAFETY DATA SHEET. Retrieved from [Link]

-

RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Retrieved from [Link]

-

RSC Publishing. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Retrieved from [Link]

-

National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

-

Organic-Chemistry.org. (2001). Rhodium-Catalyzed Coupling Reactions of Arylboronic Acids to Olefins in Aqueous Media. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: 2-(t-Butylcarbamoyl)-4-methylphenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2024). Reactivity of boronic acids: past and present. Retrieved from [Link]

-

University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Boric acid. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. vumc.org [vumc.org]

- 14. bsu.edu [bsu.edu]

- 15. sustainabilityexchange.ac.uk [sustainabilityexchange.ac.uk]

- 16. Yoneda Labs [yonedalabs.com]

- 17. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. canterbury.ac.nz [canterbury.ac.nz]